![molecular formula C12H17N B2861764 2-(2,5-Dimethylphenyl)pyrrolidine CAS No. 367280-98-6](/img/structure/B2861764.png)
2-(2,5-Dimethylphenyl)pyrrolidine
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Overview
Description
2-(2,5-Dimethylphenyl)pyrrolidine is a unique chemical compound with the empirical formula C12H17N . It has a molecular weight of 175.27 . The SMILES string representation is Cc1ccc(C)c(c1)C2CCCN2
.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(2,5-Dimethylphenyl)pyrrolidine, is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a phenyl ring with two methyl groups . The InChI code for this compound is1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3
.
Scientific Research Applications
Drug Discovery and Development
2-(2,5-Dimethylphenyl)pyrrolidine: is a versatile scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for treating human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage, which is crucial for the binding mode to enantioselective proteins .
Biological Activity Against Gram-Negative Bacteria
Derivatives of pyrrolidine-2,5-dione, which is structurally related to 2-(2,5-Dimethylphenyl)pyrrolidine, have shown biological activity against Gram-negative bacteria . These compounds can be synthesized without special conditions and have potential as antibacterial agents .
Anticonvulsant and Antinociceptive Agents
The pyrrolidine-2,5-dione scaffold, related to 2-(2,5-Dimethylphenyl)pyrrolidine, has been used to design and synthesize new hybrid compounds with potential anticonvulsant and antinociceptive properties . These properties are essential for the treatment of conditions like epilepsy and chronic pain .
Carbonic Anhydrase Inhibition
Compounds derived from pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes . These enzymes are involved in various diseases, such as retinal disorders, making these derivatives valuable for therapeutic applications .
Stereogenicity and Enantioselectivity
The stereogenicity of carbons in the pyrrolidine ring of 2-(2,5-Dimethylphenyl)pyrrolidine allows for the creation of different stereoisomers . This feature is significant as the spatial orientation of substituents can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Exploration of Pharmacophore Space
The sp3-hybridization of the pyrrolidine ring in 2-(2,5-Dimethylphenyl)pyrrolidine enables efficient exploration of the pharmacophore space . This is crucial for the development of new compounds with targeted selectivity and improved biological activity .
Future Directions
The future directions for research on 2-(2,5-Dimethylphenyl)pyrrolidine and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry . This could include investigating the influence of steric factors on biological activity, studying the structure-activity relationship of the compounds, and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-(2,5-dimethylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFGECBUKLAMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)pyrrolidine | |
CAS RN |
367280-98-6 |
Source
|
Record name | 2-(2,5-dimethylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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